![molecular formula C21H19ClN4S2 B2777227 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708996-53-6](/img/structure/B2777227.png)
4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a novel heterocyclic derivative.
- It contains a piperazine ring and a thiophene-thienopyrimidine core.
- The structure suggests potential biological activity.
Synthesis Analysis
- The compound can be synthesized via a three-step protocol.
- The 1,2,4-triazole derivative is prepared using a simple and efficient procedure.
Molecular Structure Analysis
- The compound’s structure is confirmed by HRMS, IR, 1H, and 13C NMR experiments.
- It consists of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring.
Chemical Reactions Analysis
- The compound’s reactivity and potential reactions are not explicitly reported in the available literature.
Physical And Chemical Properties Analysis
- The compound’s physical properties (e.g., melting point, solubility) are not provided.
- Its chemical properties (e.g., stability, reactivity) are not explicitly discussed.
Scientific Research Applications
Anticancer Potential
A key area of application for this compound is in the development of anticancer agents. Research indicates that thieno[3,2-d]pyrimidine derivatives, which share a structural similarity with the specified compound, have been designed and synthesized as putative anticancer agents. These compounds are based on the structure of protein tyrosine kinase inhibitors, showcasing their potential in targeting cancer pathways (H. Min, 2012).
Enzyme Inhibition for Cancer Treatment
Another study focuses on the synthesis and characterization of thieno[2,3-d]pyrimidine derivatives as novel selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, including variations with a piperazine unit, have shown promise in inhibiting proliferation and migration in cancer cell lines, indicating their potential application in treating metastatic breast cancer (Yang Li et al., 2021).
Antihypertensive Effects
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for antihypertensive effects. These compounds, with (phenylpiperazinyl)alkyl substitution, have been compared to vasodilator standards, indicating their potential as antihypertensive agents. The study suggests that specific substitutions at the phenyl ring and the thiophene and pyrimidinone rings can significantly influence their efficacy as antihypertensive agents (Ronald K. Russell et al., 1988).
Antimicrobial Activity
Research into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives has yielded compounds with significant activity against various strains of bacteria and fungi. This suggests the compound's potential utility in developing new antimicrobial agents, with specific derivatives displaying promising results in preliminary screenings (Mostafa Ahmed et al., 2020).
Immunomodulatory Effects
A study synthesizing a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines has shown that these compounds possess immunosuppressive activity. The most potent compound from this series exhibited an IC50 value of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay, indicating its potential for further optimization as an immunosuppressive agent (Miyeon Jang et al., 2010).
Safety And Hazards
- No specific safety information is available for this compound.
- As with any novel compound, standard safety precautions should be followed.
Future Directions
- Further studies are needed to explore its biological activity, pharmacokinetics, and potential therapeutic applications.
- Investigate its interactions with biological targets and evaluate its efficacy.
Please note that the information provided is based on the available literature, and additional research may yield more insights. 🌟
properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S2/c22-16-5-3-15(4-6-16)12-25-7-9-26(10-8-25)20-19-17(18-2-1-11-27-18)13-28-21(19)24-14-23-20/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPIOPHQCDRZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)
![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)
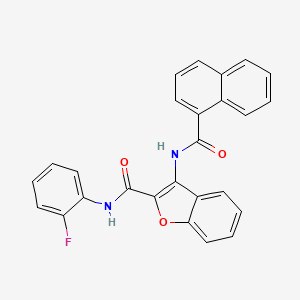

![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)
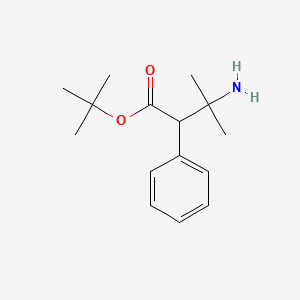
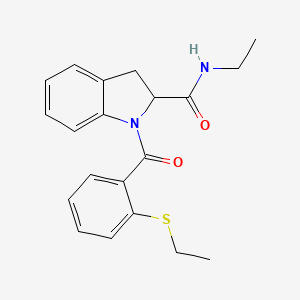

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)
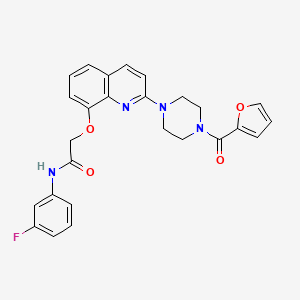
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)
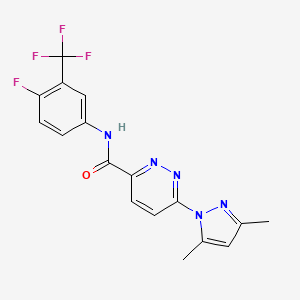
![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2777167.png)